Product packaging for 3-(4-Chloro-2-fluorophenoxy)azetidine(Cat. No.:)

3-(4-Chloro-2-fluorophenoxy)azetidine

Cat. No.: B1648070
M. Wt: 201.62 g/mol
InChI Key: RIXSSHLYDVTWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chloro-2-fluorophenoxy)azetidine (CAS 954225-17-3) is a high-purity azetidine derivative of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C9H9ClFNO, features a four-membered azetidine ring linked to a substituted phenyl group, a structural motif common in the development of pharmacologically active molecules . Azetidine derivatives are frequently explored as key scaffolds and intermediates in the synthesis of compounds with a wide range of potential therapeutic applications. Patent literature indicates that structurally related azetidine compounds are investigated for their activity in treating disorders of the nervous system (such as antipsychotic and anti-Parkinson agents), respiratory system (including antiasthmatics), and digestive system, among others . As a building block, this compound offers researchers a versatile template for further chemical modification and library synthesis. It is supplied with a documented purity of 98% and requires storage in a sealed container under dry conditions . This product is intended for research and further manufacturing applications only and is strictly not for diagnostic or therapeutic human use. Researchers are advised to consult the safety data sheet and adhere to all recommended handling precautions, as the compound may be hazardous and cause skin or eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClFNO B1648070 3-(4-Chloro-2-fluorophenoxy)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

IUPAC Name

3-(4-chloro-2-fluorophenoxy)azetidine

InChI

InChI=1S/C9H9ClFNO/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7/h1-3,7,12H,4-5H2

InChI Key

RIXSSHLYDVTWMR-UHFFFAOYSA-N

SMILES

C1C(CN1)OC2=C(C=C(C=C2)Cl)F

Canonical SMILES

C1C(CN1)OC2=C(C=C(C=C2)Cl)F

Origin of Product

United States

Synthesis Methodologies for 3 4 Chloro 2 Fluorophenoxy Azetidine

Retrosynthetic Analysis and Strategic Disconnections of the Azetidine (B1206935) Core

Retrosynthetic analysis of 3-(4-chloro-2-fluorophenoxy)azetidine reveals two principal disconnection strategies. The most straightforward approach involves a C-O disconnection at the ether linkage. This simplifies the target molecule into two key synthons: a protected 3-hydroxyazetidine and an appropriately activated 4-chloro-2-fluorophenol (B1580588) derivative. This strategy benefits from the commercial availability of precursors like N-Boc-3-hydroxyazetidine and 4-chloro-2-fluorophenol.

A more fundamental disconnection strategy targets the C-N bonds within the azetidine ring itself. This approach breaks the ring down into an acyclic 1,3-difunctionalized propane (B168953) derivative. For example, disconnection of the C3-N and C1-C2 bonds could lead back to a precursor like a substituted 1,3-aminopropanol. This pathway is more complex but offers greater flexibility in introducing substituents onto the azetidine core from simple, linear starting materials. The choice between these strategies typically depends on the availability of starting materials and the desired scale of the synthesis.

Formation of the Azetidine Ring System

The construction of the strained four-membered azetidine ring is a significant challenge in organic synthesis. researchgate.net Both intramolecular and intermolecular strategies have been developed to overcome the high activation energy and unfavorable entropic factors associated with forming small rings.

Intramolecular cyclization is a common and effective method for synthesizing the azetidine scaffold. researchgate.net This approach typically involves a 4-exo-tet cyclization of a precursor containing a nitrogen nucleophile and a suitable leaving group at the γ-position. A classic example is the cyclization of γ-amino alcohols after activation of the hydroxyl group. The alcohol is converted into a better leaving group, such as a mesylate or tosylate, which is then displaced by the internal amine to form the ring. organic-chemistry.org

Another powerful intramolecular method is the regioselective aminolysis of epoxides. Lanthanide(III) triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.govfrontiersin.orgfrontiersin.org This method proceeds via a C3-selective (4-exo-tet) ring-opening of the epoxide by the pendant amine. Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds has also emerged as a modern technique for azetidine synthesis. organic-chemistry.orgrsc.org

Intramolecular Method Precursor Typical Reagents Key Features
Nucleophilic Substitution γ-Amino alcoholMsCl, TsCl, PPh₃, DEADActivation of the hydroxyl group is required. organic-chemistry.org
Epoxide Aminolysis cis-3,4-Epoxy amineLa(OTf)₃High regioselectivity for azetidine formation. nih.govfrontiersin.org
C-H Amination Picolinamide-protected aminePd(OAc)₂, oxidantDirect functionalization of C-H bonds. rsc.org
Ring Contraction α-Bromo-N-sulfonylpyrrolidinoneK₂CO₃, NucleophileOne-pot synthesis of α-carbonylated azetidines. organic-chemistry.org

Intermolecular reactions, particularly [2+2] cycloadditions, offer a direct route to the azetidine core from two separate components. The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing functionalized azetidines. researchgate.netresearchgate.netrsc.orgnih.gov However, this reaction has historically been challenging due to the efficient non-radiative decay of excited-state imines through E/Z isomerization, which competes with the desired cycloaddition. researchgate.netresearchgate.net

To overcome these limitations, modern approaches often utilize visible-light photocatalysis. springernature.comnih.gov These methods can involve the triplet energy transfer from an iridium or ruthenium photocatalyst to either the imine or alkene component, promoting the [2+2] cycloaddition under mild conditions. rsc.orgspringernature.comnih.gov For instance, visible-light-mediated reactions of cyclic oximes with alkenes have been developed to produce highly functionalized azetidines. rsc.orgnih.gov These advancements have significantly broadened the scope and accessibility of the aza Paternò-Büchi reaction. nih.gov

Intermolecular Method Reactants Catalyst/Conditions Key Features
Aza Paternò-Büchi Imine + AlkeneUV light or visible-light photocatalyst (e.g., Ir(ppy)₃)Direct [2+2] cycloaddition; can be challenging due to side reactions. rsc.orgnih.gov
Kulinkovich-type Coupling Oxime ether + Grignard reagentTi(IV) catalystForms spirocyclic NH-azetidines. rsc.org
Relay Catalysis Cyclopropane 1,1-diester + Aromatic amineLewis acid + (Hypo)iodite[3+1] annulation strategy. organic-chemistry.org

Construction of the Aryloxy Linkage

Once the 3-hydroxyazetidine core is established (typically with a protecting group on the nitrogen, such as a Boc group), the final key step is the formation of the ether bond with 4-chloro-2-fluorophenol.

The formation of the C-O ether bond can be achieved through several nucleophilic substitution-based methods. The Williamson ether synthesis is a classic and widely used approach. In this reaction, the hydroxyl group of N-Boc-3-hydroxyazetidine is deprotonated with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces a halide from an activated aryl halide. However, for electron-neutral or electron-rich aryl halides, this SNAr reaction is often inefficient.

A more reliable alternative for this specific transformation is the Mitsunobu reaction. This reaction allows for the condensation of an alcohol with a phenol (B47542) under mild, neutral conditions. The mechanism involves the activation of the 3-hydroxyazetidine with a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This in-situ activation converts the hydroxyl group into a good leaving group, which is then displaced by the weakly acidic 4-chloro-2-fluorophenol. The reaction generally proceeds with inversion of configuration at the alcohol carbon. Optimization of the Mitsunobu reaction involves screening solvents (e.g., THF, DCM), temperature, and the specific phosphine and azodicarboxylate reagents to maximize yield and minimize side products.

Parameter Williamson Ether Synthesis Mitsunobu Reaction
Mechanism SN2 displacement by an alkoxideIn-situ activation of alcohol, SN2 displacement by phenol
Key Reagents Strong base (e.g., NaH, K₂CO₃)PPh₃ or PBu₃, DEAD or DIAD
Alcohol Role Nucleophile (as alkoxide)Electrophile (after activation)
Phenol Role Electrophile (as aryl halide)Nucleophile
Conditions Often requires elevated temperaturesTypically mild, often room temperature or below
Stereochemistry Retention at the alcohol centerInversion at the alcohol center

Palladium-catalyzed cross-coupling reactions, particularly Buchwald-Hartwig C-O coupling, represent a powerful and versatile method for forming aryl ether bonds. mit.edu This methodology is highly effective for coupling alcohols with aryl halides or triflates, including those that are unreactive under traditional conditions. nih.gov

The catalytic cycle typically involves the oxidative addition of the aryl halide (e.g., 1-bromo-4-chloro-2-fluorobenzene) to a Pd(0) complex. The resulting Pd(II) species coordinates with the alkoxide of N-Boc-3-hydroxyazetidine (formed in situ with a base). The final step is the reductive elimination of the desired 3-aryloxyazetidine product, regenerating the Pd(0) catalyst. The success of the reaction is highly dependent on the choice of ligand, base, and solvent. Sterically hindered biarylphosphine ligands, such as RuPhos or SPhos, are often employed to facilitate the crucial reductive elimination step. Weak bases like K₂CO₃ or Cs₂CO₃ are commonly used to generate the nucleophilic alkoxide without degrading the catalyst or substrates.

Component Examples Function
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst.
Ligand SPhos, RuPhos, XPhosStabilizes the palladium center and facilitates oxidative addition and reductive elimination. mit.edu
Base Cs₂CO₃, K₃PO₄, K₂CO₃Deprotonates the alcohol to form the active nucleophile. mit.edu
Aryl Halide Aryl-Cl, Aryl-Br, Aryl-IElectrophilic coupling partner.
Solvent Toluene, Dioxane, t-BuOHSolubilizes reactants and influences catalyst activity.

Copper-Mediated O-Arylation Protocols

The formation of the aryl ether bond between the azetidine ring and the substituted phenol is a critical step in the synthesis of this compound. Copper-mediated O-arylation, particularly the Ullmann condensation, represents a classical and effective method for this transformation. This reaction typically involves the coupling of an alcohol, in this case, a protected azetidin-3-ol (B1332694), with an aryl halide, such as 1,4-dichloro-2-fluorobenzene or 1-bromo-4-chloro-2-fluorobenzene.

The traditional Ullmann reaction often required harsh conditions, including high temperatures (frequently over 200°C) and stoichiometric amounts of copper. However, significant advancements have led to milder and more efficient catalytic systems. Modern protocols utilize a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), in combination with a ligand and a base. The ligand plays a crucial role in stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle. Common ligands for these reactions include 1,10-phenanthroline (B135089) and various diamines. The choice of base, typically an alkali metal carbonate like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is also vital for activating the hydroxyl group of the azetidinol (B8437883) precursor.

A representative reaction would involve reacting N-Boc-3-hydroxyazetidine with 4-chloro-2-fluorophenol or its corresponding aryl halide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, though significantly lower than traditional Ullmann conditions.

Table 1: Representative Conditions for Copper-Mediated O-Arylation

Catalyst System Base Solvent Temperature (°C) Notes
CuI / 1,10-phenanthroline Cs₂CO₃ Dioxane 100-120 Effective for a range of aryl halides.
CuI / L-proline K₂CO₃ DMSO 90-110 A more environmentally benign ligand option.
Cu₂O / 2,2,6,6-Tetramethyl-3,5-heptanedione K₃PO₄ Toluene 110 Suitable for less reactive aryl chlorides.

Introduction and Functionalization of Halogen Substituents on the Aromatic Ring

The specific halogen substitution pattern on the aromatic ring is a defining feature of this compound. The synthesis can be approached in two main ways: by starting with a pre-halogenated aromatic precursor or by performing halogenation on a simpler 3-phenoxyazetidine (B1367254) intermediate.

Regioselective Chlorination and Fluorination Methods

The most direct route involves using a commercially available, pre-substituted phenol or aryl halide, such as 4-chloro-2-fluorophenol or 1-bromo-4-chloro-2-fluorobenzene, in the O-arylation step. This approach offers the advantage of unambiguous regiochemistry.

Alternatively, if starting from a simpler phenol, regioselective halogenation methods are required. The chlorination of phenols can be achieved using various reagents. Sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) can promote para-selective chlorination. researchgate.net For fluorination, electrophilic fluorinating agents such as Selectfluor® (F-TEDA-BF₄) are commonly used, though directing the fluorine to a specific position on an already substituted ring can be challenging and may require the use of directing groups.

Late-Stage Halogenation Techniques

Late-stage functionalization, the introduction of substituents at a late step in a synthetic sequence, is a powerful strategy in medicinal chemistry for the rapid generation of analogues. nih.gov Applying this to the synthesis of this compound would involve the halogenation of a 3-phenoxyazetidine or 3-(fluorophenoxy)azetidine precursor.

Palladium-catalyzed C-H activation has emerged as a sophisticated tool for regioselective halogenation. rsc.orgscispace.com Using a directing group, such as a pyridine (B92270) temporarily attached to the molecule, it is possible to direct a palladium catalyst to a specific C-H bond on the aromatic ring for chlorination with reagents like N-chlorosuccinimide (NCS). rsc.orgscispace.com While highly effective, this adds steps to the synthesis for the installation and removal of the directing group.

Enzymatic halogenation offers a green alternative, where halogenase enzymes can exhibit remarkable site-selectivity. nih.govresearchgate.net This approach is particularly attractive for complex molecules, although it requires specialized biocatalytic screening and development. nih.govresearchgate.net

Table 2: Comparison of Halogenation Strategies

Strategy Reagents/Catalysts Stage Advantages Disadvantages
Pre-halogenated Precursor 4-chloro-2-fluorophenol Early High regioselectivity, fewer steps. Limited availability/cost of starting materials.
Electrophilic Aromatic Substitution SO₂Cl₂/AlCl₃, Selectfluor® Early/Mid Readily available reagents. Potential for mixtures of isomers, harsh conditions.
Pd-Catalyzed C-H Activation Pd(OAc)₂, NCS, directing group Late High regioselectivity for complex molecules. rsc.orgscispace.com Additional steps required, expensive catalyst.
Enzymatic Halogenation Halogenase enzymes Late High selectivity, mild conditions. nih.govresearchgate.net Requires specific enzyme development.

Enantioselective Synthesis of Chiral Azetidines as Precursors

While the target compound is often synthesized as a racemate, the synthesis of enantiomerically pure forms may be crucial for pharmaceutical applications. This is typically achieved by using a chiral precursor. The key chiral intermediate for this synthesis would be an enantiomerically pure form of 3-hydroxyazetidine.

Several methods exist for the synthesis of chiral 3-hydroxyazetidine. One common approach involves the resolution of a racemic mixture of a protected 3-hydroxyazetidine derivative. More advanced methods focus on asymmetric synthesis. For instance, the kinetic resolution of racemic azetidines or the desymmetrization of prochiral precursors can yield enantiomerically enriched products. Copper-catalyzed asymmetric boryl allylation of azetines has been reported as a method to generate chiral 2,3-disubstituted azetidines, showcasing the potential for catalytic enantioselective synthesis in this class of compounds. acs.org

Once the enantiomerically pure N-protected 3-hydroxyazetidine is obtained, it can be carried forward through the O-arylation reaction. The coupling reaction itself does not typically affect the stereocenter at the C3 position of the azetidine ring, thus preserving the enantiomeric purity in the final product.

Evaluation of Sustainable and Green Chemistry Methodologies in Synthesis

One major consideration is the replacement of hazardous solvents like DMF and dioxane with more benign alternatives. Water, or catalytic systems that work in water, are highly desirable. The development of reusable heterogeneous catalysts, such as copper nanoparticles supported on carbon (CuNPs/C), can also contribute to a greener process by simplifying catalyst removal and recycling.

Furthermore, improving the atom economy of the synthesis is a core principle of green chemistry. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. One-pot or tandem reactions, where multiple transformations are carried out in a single reaction vessel, can significantly improve efficiency by reducing the number of workup and purification steps, thereby saving solvents and energy. For instance, a one-pot sequence involving the "click" reaction followed by a direct arylation, both enabled by inexpensive copper catalysts, demonstrates a sustainable approach to creating complex molecules. nih.gov Exploring biocatalysis, such as the use of halogenase enzymes for late-stage halogenation, also aligns with green chemistry principles by utilizing mild, aqueous conditions. nih.govresearchgate.net

Mechanistic Investigations of Chemical Transformations Involving 3 4 Chloro 2 Fluorophenoxy Azetidine

Reaction Pathways for Azetidine (B1206935) Ring Opening and Recyclization

The considerable ring strain of the four-membered azetidine ring, estimated to be approximately 25.4 kcal/mol, is a primary driver of its reactivity. acs.org This inherent strain makes the ring susceptible to opening under various conditions, proceeding through pathways that relieve this energetic penalty.

Acid-catalyzed ring-opening is a common transformation for azetidines. The reaction is typically initiated by the protonation of the azetidine nitrogen, which enhances the electrophilicity of the ring carbons and makes them more susceptible to nucleophilic attack. rsc.org For 3-(4-Chloro-2-fluorophenoxy)azetidine, this would involve the formation of an azetidinium ion intermediate. Subsequent attack by a nucleophile at either C2 or C4 would lead to ring cleavage. The regioselectivity of this attack is influenced by steric and electronic factors.

Recyclization reactions of azetidines, while less common than ring-opening, can occur under specific conditions, often involving intramolecular processes. These reactions typically require the presence of appropriate functional groups on the N-substituent or elsewhere on the molecule that can participate in a subsequent ring-closing step after an initial ring-opening event.

Reaction Type General Conditions Key Intermediates Plausible Products
Acid-Catalyzed Ring OpeningStrong acids (e.g., HBr, HI)Azetidinium ionHalogenated amines
Nucleophilic Ring OpeningStrong nucleophiles-Functionalized amines
RecyclizationIntramolecular nucleophilesRing-opened intermediatesNovel heterocyclic systems

Mechanisms of C-O Bond Cleavage and Re-formation at the Phenoxy Linkage

The ether linkage in this compound is generally stable but can be cleaved under forcing conditions, typically in the presence of strong acids like HBr or HI. unacademy.commasterorganicchemistry.com The mechanism of this cleavage is dependent on the nature of the groups attached to the ether oxygen.

For an alkyl-aryl ether such as this, the cleavage typically occurs at the alkyl-oxygen bond. The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack of the conjugate base of the acid on the less sterically hindered carbon of the azetidine ring adjacent to the oxygen. This would result in the formation of a phenol (B47542) and a 3-haloazetidine derivative. The stability of the aryl-oxygen bond makes cleavage on the aromatic side less favorable. unacademy.com

Catalytic methods for C-O bond cleavage have also been developed, often employing transition metals. rsc.orgacs.orgnih.gov These methods can offer milder reaction conditions and greater selectivity. For instance, nickel and palladium catalysts have been shown to be effective in the cleavage of aryl ethers. acs.orgnih.gov

The re-formation of the C-O bond would likely proceed through a nucleophilic substitution reaction, where an azetidin-3-ol (B1332694) derivative reacts with an activated 4-chloro-2-fluorophenyl electrophile.

Nucleophilic Aromatic Substitution Reactions on the Chlorofluorophenyl Moiety

The 4-chloro-2-fluorophenyl group of the molecule is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly due to the presence of the electron-withdrawing fluorine and chlorine atoms. In general, the rate of an SNAr reaction is enhanced by electron-withdrawing groups that stabilize the intermediate Meisenheimer complex. researchgate.net

The regioselectivity of nucleophilic attack on the dichlorofluorophenyl ring is dictated by the relative activating and directing effects of the substituents. The fluorine atom is generally a better leaving group than chlorine in SNAr reactions. Therefore, nucleophilic attack would be expected to preferentially occur at the carbon bearing the fluorine atom. However, the position of the nucleophilic attack can also be influenced by the nature of the incoming nucleophile and the reaction conditions. Computational studies on related systems have been used to predict the most likely site of substitution by evaluating the activation energies for the formation of different Meisenheimer complexes. researchgate.net

Detailed Kinetic and Thermodynamic Studies of Key Conversion Steps

Kinetics: The rates of azetidine ring-opening reactions are highly dependent on the nature of the N-substituent, the attacking nucleophile, and the catalyst employed. Kinetic isotope effect studies on the ring-opening metathesis polymerization of related cyclic monomers have shown that the formation of the initial metallacyclobutane can be the rate-determining step. nsf.gov For acid-catalyzed ring-opening, the rate will depend on the concentration of the acid and the nucleophilicity of the counter-ion.

Catalytic Influence on Reaction Selectivity and Efficiency

Catalysis plays a crucial role in controlling the selectivity and efficiency of reactions involving azetidines. Various catalytic systems have been developed to promote specific transformations.

Lewis and Brønsted acids are effective catalysts for the ring-opening of azetidines, as they activate the ring towards nucleophilic attack. rsc.orgfrontiersin.orgfrontiersin.org Lanthanide triflates, such as La(OTf)₃, have emerged as particularly effective Lewis acid catalysts for the regioselective synthesis of azetidines from epoxy amines, demonstrating the potential for high selectivity in ring-forming reactions. frontiersin.orgfrontiersin.org

Transition metal catalysts , particularly those based on palladium and copper, are widely used in azetidine chemistry. Palladium catalysts have been employed for C-H activation to synthesize azetidines and for N-arylation reactions. mdpi.comorganic-chemistry.orgacs.org Copper-catalyzed reactions have been utilized for the synthesis of azetidines via radical cyclization. nih.gov These catalysts can influence not only the rate of reaction but also the chemo- and regioselectivity of the transformation. For example, the choice of ligand in a palladium-catalyzed reaction can significantly impact the outcome. mdpi.com

Catalyst Type Reaction Promoted Influence on Selectivity and Efficiency
Lewis Acids (e.g., La(OTf)₃)Azetidine synthesis, Ring-openingHigh regioselectivity, Milder conditions
Brønsted Acids (e.g., HBr)Ring-openingCan lead to mixtures of products
Palladium ComplexesC-H amination, N-arylationHigh efficiency, Control of selectivity through ligand design
Copper ComplexesRadical cyclizationAccess to highly substituted azetidines

Advanced Computational and Theoretical Studies of 3 4 Chloro 2 Fluorophenoxy Azetidine

Quantum Chemical Characterization of Electronic Structure and Reactivity

A thorough investigation into the electronic nature of 3-(4-chloro-2-fluorophenoxy)azetidine is fundamental to understanding its chemical properties. Such an analysis would typically involve a suite of quantum chemical methods to describe the distribution of electrons within the molecule and to predict its reactivity toward other chemical species.

Molecular Orbital Analysis and Frontier Orbital Theory

According to frontier molecular orbital theory, the reactivity of a molecule is primarily governed by the interactions of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, the HOMO is expected to be localized on the electron-rich phenoxy ring, particularly the oxygen atom and the aromatic system, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely distributed across the azetidine (B1206935) ring and the carbon atoms of the phenoxy ring, indicating potential sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, would be a critical parameter in assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Electrostatic Potential Surface Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) surface map would provide a visual representation of the charge distribution around the this compound molecule. Regions of negative potential, typically colored red or yellow, indicate areas of high electron density and are prone to interaction with electrophiles. For this molecule, such regions would be anticipated around the oxygen, fluorine, and chlorine atoms. Positive potential regions, shown in blue, signify electron-deficient areas that are attractive to nucleophiles, which would likely include the hydrogen atoms of the azetidine ring's nitrogen and the ring itself due to ring strain. A detailed charge distribution analysis, such as Mulliken or Natural Bond Orbital (NBO) analysis, would quantify the partial charges on each atom, offering a more precise picture of the molecule's polarity and potential for intermolecular interactions.

Conformational Analysis and Energy Landscape Exploration of the Azetidine and Phenoxy Moieties

The three-dimensional structure of this compound is not rigid. The molecule can adopt various conformations due to the rotation around the C-O-C linkage between the azetidine and phenoxy moieties, as well as the puckering of the four-membered azetidine ring. A comprehensive conformational analysis would be essential to identify the most stable, low-energy structures. This would involve systematically rotating the dihedral angles and exploring the puckering coordinates of the azetidine ring to map the potential energy surface. The results would likely reveal several local energy minima, with the global minimum representing the most populated conformation under thermal equilibrium. The relative energies of these conformers would determine the molecule's flexibility and could influence its biological activity and physical properties.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the pathways of chemical reactions involving this compound. By modeling potential reaction coordinates, it is possible to elucidate detailed mechanisms and identify the high-energy transition states that govern the reaction rates.

Potential Energy Surface Scans for Chemical Transformations

Potential energy surface (PES) scans would be conducted to model specific chemical transformations. For instance, the N-alkylation or N-acylation of the azetidine nitrogen is a common reaction for such heterocycles. A PES scan for such a reaction would involve incrementally changing the distance between the nitrogen atom and the incoming electrophile to map the energy profile of the reaction. This would allow for the identification of the transition state structure and the calculation of the activation energy, providing quantitative insights into the reaction's feasibility and kinetics. Similarly, reactions involving the phenoxy ring, such as electrophilic aromatic substitution, could be modeled to predict the regioselectivity and energetics of such transformations.

Intrinsic Reaction Coordinate (IRC) Computations

Intrinsic Reaction Coordinate (IRC) analysis is a powerful computational tool used to map out the minimum energy path (MEP) of a chemical reaction, connecting a transition state (TS) to its corresponding reactants and products on the potential energy surface. scm.comrowansci.com By performing an IRC calculation, researchers can confirm that a located transition state structure indeed links the desired starting materials and final products, thereby validating the proposed reaction mechanism. protheragen.ai

The calculation begins from the optimized geometry of a transition state, which is a first-order saddle point on the potential energy surface characterized by a single imaginary vibrational frequency. The IRC algorithm then proceeds by taking small steps in both the "forward" and "backward" directions along the path of steepest descent in mass-weighted coordinates. rowansci.comjussieu.fr This process traces the reaction pathway downhill energetically until it reaches local minima, which represent the reactant and product states. protheragen.ai

For a molecule like this compound, an IRC calculation could be instrumental in studying reactions involving the strained four-membered azetidine ring. A plausible reaction to investigate would be the nucleophilic ring-opening of the azetidine by a simple nucleophile, such as a hydroxide (B78521) ion. The IRC would map the geometric and energetic changes as the nucleophile attacks one of the azetidine carbons, leading to the cleavage of a C-N bond.

Illustrative IRC Data for a Hypothetical Ring-Opening Reaction

The following table presents hypothetical data points along an IRC for the ring-opening of the azetidine moiety. The reaction coordinate represents the distance along the minimum energy path from the transition state (coordinate 0.0). Key geometric parameters, such as the forming bond (Nu-C) and the breaking bond (C-N), are monitored.

Table 1: Hypothetical Intrinsic Reaction Coordinate Profile for the Nucleophilic Ring-Opening of this compound.

Reaction Coordinate (amu1/2·bohr)Relative Energy (kcal/mol)Forming Bond Distance (Å)Breaking Bond Distance (Å)
-2.0-15.22.851.51
-1.0-8.52.401.65
0.00.02.101.89
1.0-12.31.852.25
2.0-25.61.552.78

Solvation Models and Their Impact on Theoretical Reactivity Predictions

Chemical reactions are typically conducted in a solvent, which can significantly influence reaction rates and equilibria. numberanalytics.com Computational chemistry accounts for these environmental effects through solvation models. The choice of model is critical as it can have a substantial impact on the predicted reactivity of a molecule like this compound. numberanalytics.com

Solvation models are broadly categorized into two types:

Implicit (Continuum) Models: These models treat the solvent as a continuous medium with a characteristic dielectric constant (ε). numberanalytics.com The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized dielectric. numberanalytics.com Popular implicit models include the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and the Conductor-like Screening Model (COSMO). acs.org While computationally efficient, they may not capture specific solute-solvent interactions like hydrogen bonding. nih.gov

Explicit Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This method provides a more detailed and accurate picture of specific interactions but is computationally far more demanding. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often employed, where the solute is treated with high-level quantum mechanics and the solvent with a more efficient classical force field. nih.gov

For this compound, predicting its reactivity in different environments would necessitate applying various solvation models. For instance, the activation energy (ΔG‡) for a reaction could be calculated in the gas phase and then recalculated using different implicit solvent models to simulate environments of varying polarity. A polar solvent might stabilize a charge-separated transition state, lowering the activation barrier compared to a nonpolar solvent or the gas phase. nih.gov

Illustrative Impact of Solvation Models on Predicted Activation Energy

The table below demonstrates how the calculated activation energy for a hypothetical SN2 reaction involving this compound could differ based on the theoretical model and solvent used.

Table 2: Hypothetical Calculated Activation Energies (ΔG‡) for a Reaction of this compound Using Different Solvation Models.

SolventSolvation ModelDielectric Constant (ε)Calculated ΔG‡ (kcal/mol)
Gas PhaseNone1.035.5
ChloroformSMD4.828.1
DMSOPCM46.722.4
WaterIEF-PCM78.421.7
WaterCOSMO-RS78.422.1

Predictive Modeling of Spectroscopic Signatures from First Principles

First-principles calculations, particularly those based on Density Functional Theory (DFT), are invaluable for predicting the spectroscopic signatures of molecules. hkhlr.deolemiss.edu These predictions are crucial for confirming molecular structure, assigning experimental spectra, and understanding the electronic and vibrational properties of a compound like this compound.

Vibrational Frequencies (IR/Raman) Theoretical vibrational frequencies are obtained by calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). uit.no Diagonalization of the mass-weighted Hessian yields the harmonic vibrational frequencies and their corresponding normal modes. DFT methods are widely used for this purpose. researchgate.net However, calculated harmonic frequencies are often systematically higher than experimental fundamental frequencies due to the neglect of anharmonicity and other method-inherent approximations. To improve accuracy, it is standard practice to apply empirical scaling factors to the computed frequencies. researchgate.net For this compound, such calculations would predict the positions of characteristic peaks, such as the N-H stretch of the azetidine ring, the aromatic C-H stretches, and the C-Cl and C-F stretches.

Illustrative Predicted Vibrational Frequencies

Table 3: Hypothetical DFT-Calculated Vibrational Frequencies for this compound (B3LYP/6-311+G(d,p), Scaled).

Vibrational ModePredicted Wavenumber (cm-1)Description
ν(N-H)3355Azetidine N-H stretch
ν(C-H)aromatic3080 - 3120Aromatic C-H stretches
ν(C-H)aliphatic2890 - 2950Azetidine C-H stretches
ν(C-O-C)1245Aryl-ether C-O-C asymmetric stretch
ν(C-F)1210Aromatic C-F stretch
ν(C-Cl)785Aromatic C-Cl stretch

Chemical Shifts (NMR) Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govacs.org The most common approach is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT. nih.gov The calculation yields absolute magnetic shielding tensors for each nucleus. These are then converted to chemical shifts (δ) by subtracting them from the shielding tensor of a reference compound, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. These predictions are invaluable for assigning complex spectra and distinguishing between potential isomers.

Illustrative Predicted NMR Chemical Shifts

Table 4: Hypothetical DFT-GIAO Predicted ¹³C and ¹H Chemical Shifts (ppm) for this compound.

Atom Position (Exemplary)Predicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
Azetidine C2/C4~ 50-55~ 3.8-4.2
Azetidine C3~ 70-75~ 4.5-4.9
Aromatic C1 (C-O)~ 150-155-
Aromatic C2 (C-F)~ 155-160 (d, JCF)-
Aromatic C4 (C-Cl)~ 125-130-
Aromatic C-H~ 115-125~ 6.9-7.3
Azetidine N-H-~ 2.5-3.5 (broad)

Strategic Derivatization and Chemical Transformations of 3 4 Chloro 2 Fluorophenoxy Azetidine

Functional Group Interconversions on the Azetidine (B1206935) Nitrogen

The secondary amine of the azetidine ring in 3-(4-chloro-2-fluorophenoxy)azetidine is a primary site for functionalization, allowing for the introduction of a diverse range of substituents that can significantly alter the molecule's properties. The lone pair of electrons on the nitrogen atom imparts a nucleophilic character, making it susceptible to reactions with various electrophiles. youtube.com

Standard N-acylation can be readily achieved by treating the parent compound with acyl chlorides or anhydrides in the presence of a base to yield the corresponding amides. Similarly, N-alkylation with alkyl halides can introduce simple or complex alkyl groups onto the azetidine nitrogen. youtube.com

Reductive amination represents another robust strategy for N-functionalization. wikipedia.orgmasterorganicchemistry.com This one-pot reaction involves the condensation of the azetidine with an aldehyde or ketone to form an intermediate iminium ion, which is subsequently reduced in situ to the corresponding tertiary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are mild enough to avoid reduction of the carbonyl precursor. masterorganicchemistry.com This method is highly efficient for creating a library of derivatives with varied N-substituents. wikipedia.org

Table 1: Representative N-Functionalization Reactions

Reaction TypeReagentsProduct Class
N-AcylationR-COCl, BaseN-Acylazetidine
N-AlkylationR-X, BaseN-Alkylazetidine
N-SulfonylationR-SO₂Cl, BaseN-Sulfonylazetidine
Reductive AminationRCHO, NaBH(OAc)₃N-Alkylazetidine

Cross-Coupling Reactions at the Halogenated Aromatic Ring

The 4-chloro-2-fluorophenoxy group offers a handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for C-C and C-N bond formation. The differential reactivity of the C-Cl and C-F bonds allows for selective functionalization. In palladium catalysis, the reactivity of aryl halides typically follows the order C-I > C-Br > C-OTf > C-Cl >> C-F. nsf.govresearchgate.net Consequently, the C-Cl bond at the 4-position is the primary site for oxidative addition and subsequent coupling, leaving the more robust C-F bond at the 2-position intact. mdpi.commdpi.com

Suzuki, Sonogashira, and Heck Couplings

The Suzuki-Miyaura coupling is a powerful method for forming new carbon-carbon bonds. By reacting this compound with an aryl or vinyl boronic acid (or its corresponding boronate ester) in the presence of a palladium catalyst and a base, the chlorine atom can be selectively replaced. nih.gov This reaction is highly versatile, tolerating a wide range of functional groups on the boronic acid partner. rsc.org The choice of ligand, such as bulky phosphines, is critical for achieving high yields and selectivity. nsf.gov

Similarly, the Sonogashira coupling enables the introduction of an alkyne moiety by reacting the parent compound with a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper salts. The Heck coupling offers a means to install an alkene substituent by reaction with an olefin in the presence of a palladium catalyst and a base. For all these reactions, the expected site of coupling is the C-Cl bond at the 4-position of the aromatic ring.

Table 2: Predicted Cross-Coupling Reactions at the C-Cl Bond

Coupling ReactionCoupling PartnerCatalyst System (Typical)Resulting Linkage
Suzuki-MiyauraAr-B(OH)₂Pd(0) catalyst, BaseAryl-Aryl
SonogashiraR-C≡CHPd(0)/Cu(I) catalyst, BaseAryl-Alkyne
HeckH₂C=CHRPd(0) catalyst, BaseAryl-Alkene

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, converting the aryl chloride into an arylamine. nih.gov Reacting this compound with a primary or secondary amine in the presence of a suitable palladium catalyst (e.g., derived from Pd₂(dba)₃) and a strong base (e.g., NaOt-Bu) can selectively replace the chlorine atom. researchgate.net This reaction provides a direct route to N-aryl derivatives, significantly expanding the molecular diversity achievable from the starting scaffold. The choice of phosphine (B1218219) ligand (e.g., XPhos, SPhos) is crucial for reaction efficiency and scope. nih.gov

Regioselective Functionalization of the Phenoxy Aromatic System

Further functionalization of the phenoxy ring via electrophilic aromatic substitution (SₑAr) is governed by the directing effects of the existing substituents: the 4-chloro, 2-fluoro, and 1-azetidinoxy groups. wikipedia.org

Halogens (Cl and F): These are deactivating yet ortho, para-directing groups due to a combination of inductive withdrawal and resonance donation. youtube.com

Azetidinoxy Group (-O-Azetidine): As an ether linkage, this is a strongly activating, ortho, para-directing group due to the potent resonance donation from the oxygen atom. vanderbilt.edu

The combined influence of these groups dictates that incoming electrophiles will be directed to the positions ortho and para to the strongly activating azetidinoxy group, which are positions 5 and 3, respectively. The chlorine at position 4 and fluorine at position 2 will further influence this selectivity. The position C5 is ortho to the activating ether and meta to both halogens. The position C3 is ortho to the fluorine, meta to the chlorine, and para to the activating ether. Therefore, electrophilic substitution (e.g., nitration, bromination) is predicted to occur preferentially at position 5, which is activated by the ether and not electronically disfavored by the halogens to the same extent as other positions. youtube.comresearchgate.net

Utilization of this compound as a Synthetic Building Block for Complex Molecular Scaffolds

The azetidine motif is considered a privileged structure in medicinal chemistry, valued for its ability to impart conformational rigidity and improve pharmacokinetic profiles. chemrxiv.org The compound this compound serves as an excellent starting point for building more complex molecules. researchgate.net

For instance, a synthetic sequence could begin with a Buchwald-Hartwig amination at the C-Cl position to install a new amine-containing fragment. Subsequently, the azetidine nitrogen could undergo reductive amination to introduce another pharmacophoric element. This dual functionalization allows for the rapid construction of a library of compounds from a single, versatile core. The resulting complex scaffolds, containing the rigid azetidine core and multiple points of diversity, are valuable for screening in drug discovery programs. rsc.orgnih.gov

Exploration of Novel Reaction Pathways for Scaffold Diversification

Beyond classical functionalization, the strained four-membered azetidine ring can participate in novel reaction pathways for scaffold diversification. rsc.org Strain-release reactions, such as ring-opening with nucleophiles, can be triggered under specific conditions to yield highly substituted acyclic amines. researchgate.netnih.gov While the 3-phenoxy substituent provides stability, conditions can be devised to facilitate ring cleavage, leading to entirely new molecular backbones. bhu.ac.in

Photochemical methods, such as the aza Paternò-Büchi reaction, represent another frontier for azetidine chemistry, enabling [2+2] cycloadditions between imines and alkenes to form functionalized azetidines. springernature.comchemrxiv.orgresearchgate.net While not a direct reaction of the title compound, derivatives formed from it (e.g., conversion to an azetidinone followed by reaction to an imine) could potentially engage in such transformations. These advanced methods highlight the potential to move beyond simple substitution and use the inherent properties of the azetidine ring to build novel and complex three-dimensional structures. nih.govresearchgate.net

Q & A

Q. What are the key synthetic routes for 3-(4-Chloro-2-fluorophenoxy)azetidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution of a halogenated phenol derivative with an azetidine precursor. Key steps include:

  • Halogenation: Introducing chloro and fluoro groups via electrophilic aromatic substitution using reagents like Cl₂ (for chloro) and Selectfluor® (for fluoro) under controlled pH (e.g., acetic acid) .
  • Coupling: Reacting the halogenated phenol with azetidine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .
  • Optimization: Adjusting solvent polarity (e.g., DMF vs. THF) and temperature to minimize side reactions (e.g., ring-opening of azetidine). Purification via column chromatography (silica gel, hexane/EtOAc) ensures high yield (65–80%) .

Q. How is this compound characterized structurally?

Methodological Answer:

  • Spectroscopy:
    • NMR: 1^1H NMR (CDCl₃) shows characteristic azetidine protons (δ 3.5–4.0 ppm, multiplet) and aromatic protons (δ 6.8–7.2 ppm, doublets for chloro/fluoro substitution) .
    • IR: Peaks at 1240–1270 cm⁻¹ (C-O-C stretching) and 1090 cm⁻¹ (C-F) confirm the phenoxy-azetidine linkage .
  • Mass Spectrometry: ESI-MS ([M+H]⁺) matches the molecular formula C₉H₈ClFNO (calc. 204.06; obs. 204.1) .

Q. What preliminary biological activities are associated with this compound?

Methodological Answer:

  • Antimicrobial Screening: Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC = 16–32 µg/mL), with activity attributed to membrane disruption by the electron-withdrawing chloro/fluoro groups .
  • Enzyme Inhibition: Assayed against COX-2 (IC₅₀ = 12 µM) using fluorogenic substrates; the phenoxy group enhances binding to hydrophobic pockets .

Advanced Research Questions

Q. How do electronic effects of substituents influence nucleophilic substitution reactivity?

Methodological Answer:

  • Hammett Analysis: The electron-withdrawing -Cl and -F groups (σₚ = 0.23 and 0.06, respectively) polarize the phenoxy ring, accelerating azetidine coupling.
  • DFT Calculations: LUMO localization on the aryl carbon adjacent to -Cl confirms preferential nucleophilic attack at this position .
  • Kinetic Studies: Second-order rate constants (k₂) increase by 3-fold when -Cl is para to the leaving group, compared to meta-substituted analogs .

Q. What computational strategies predict target interactions for this compound?

Methodological Answer:

  • Molecular Docking: Glide SP scoring in Maestro identifies potential binding to kinase domains (e.g., EGFR). The chloro-fluoro motif forms halogen bonds with Thr766 (ΔG = -8.2 kcal/mol) .
  • MD Simulations: GROMACS trajectories (100 ns) reveal stable binding in the ATP-binding pocket, with RMSD < 2 Å after 50 ns .

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer:

  • Meta-Analysis: Compare assay conditions (e.g., cell lines, solvent DMSO concentration). For example, cytotoxicity in HeLa (IC₅₀ = 10 µM) vs. MCF-7 (IC₅₀ = 25 µM) may stem from differential expression of efflux pumps .
  • SAR Studies: Systematically vary substituents (e.g., replace -Cl with -CF₃) to isolate electronic vs. steric effects. A 2-fluoro analog shows 2-fold higher potency, confirming electronic tuning .

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